molecular formula C18H19FN2O B10887650 [4-(4-Fluorobenzyl)piperazin-1-yl](phenyl)methanone

[4-(4-Fluorobenzyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B10887650
M. Wt: 298.4 g/mol
InChI Key: GKKRLFJMMPLCNI-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperazin-1-ylmethanone is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-fluorobenzyl group and a phenylmethanone moiety, making it a versatile molecule for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-(4-Fluorobenzyl)piperazin-1-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This interaction is facilitated by the 4-fluorobenzyl group, which anchors the compound to the enzyme’s catalytic site .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
  • 4-(4-Fluorobenzyl)piperazin-1-ylmethanone

Uniqueness

4-(4-Fluorobenzyl)piperazin-1-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a competitive tyrosinase inhibitor with significant antimelanogenic effects sets it apart from other similar compounds .

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19FN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2

InChI Key

GKKRLFJMMPLCNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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